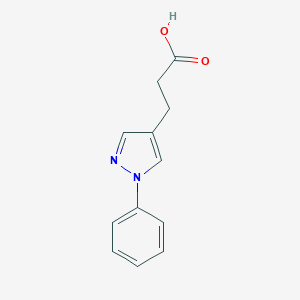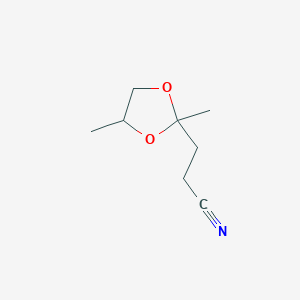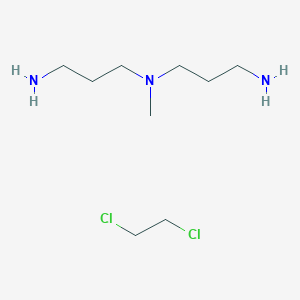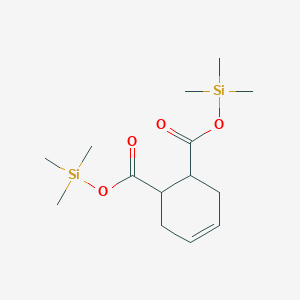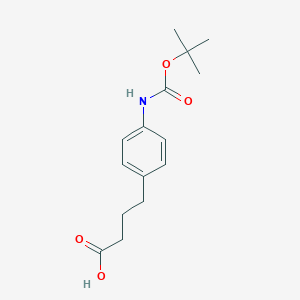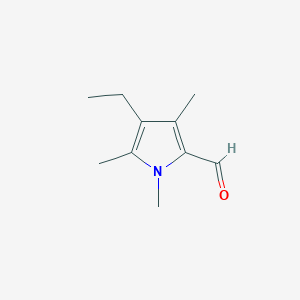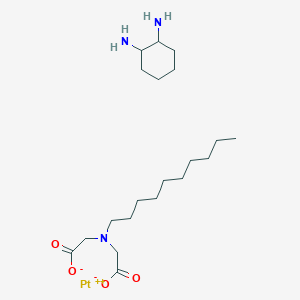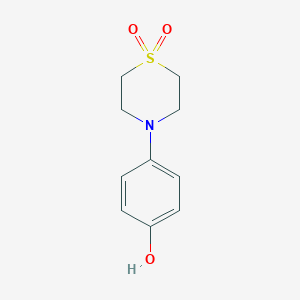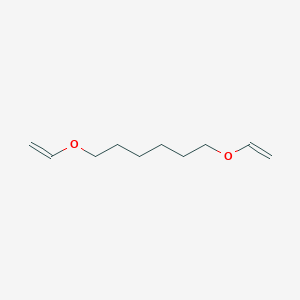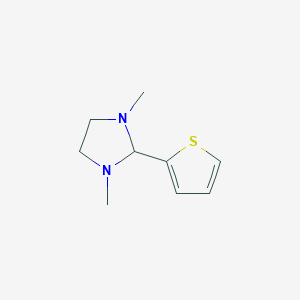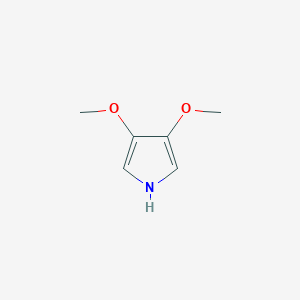
3,4-dimethoxy-1H-pyrrole
Descripción general
Descripción
“3,4-dimethoxy-1H-pyrrole” is a chemical compound with the molecular formula C6H9NO2 . It is also known by other names such as “3,4-DIMETHOXYPYRROLE” and "3,4-dimethoxy-1H-pyrrol" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named “3,4-di (1H-indol-3-yl)-1H-pyrrole-2,5-dione” was synthesized through a three-step reaction involving amidation, nucleophilic substitution, and cyclization . Another compound, “3,4-Diphenyl-1H-pyrrolo [2,3-b]pyridine”, was obtained via a four-step reaction .
Molecular Structure Analysis
The molecular structure of “3,4-dimethoxy-1H-pyrrole” consists of a pyrrole ring with two methoxy groups attached at the 3rd and 4th positions . The InChI representation of the molecule is “InChI=1S/C6H9NO2/c1-8-5-3-7-4-6 (5)9-2/h3-4,7H,1-2H3” and the canonical SMILES representation is "COC1=CNC=C1OC" .
Physical And Chemical Properties Analysis
The molecular weight of “3,4-dimethoxy-1H-pyrrole” is 127.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are both 127.063328530 g/mol . The topological polar surface area is 34.2 Ų .
Aplicaciones Científicas De Investigación
Unsymmetrically 3,4-Disubstituted Pyrroles : 3,4-Bis(trimethylsilyl)-1H-pyrrole has been identified as a versatile building block for creating unsymmetrically 3,4-disubstituted pyrroles. This compound allows for stepwise regiospecific ipso mono-halogenation and Sonogashira cross-coupling, demonstrating its utility in chemical synthesis (H. Chan et al., 1997).
Chelating Agents : 3,4-Dichloro-2,5-diamidopyrroles have shown potential as novel chelating agents, forming an unusual anionic narcissistic dimer in the solid state when exposed to basic anions (S. Camiolo et al., 2002).
Catalysis and Photocatalysis : 1-Tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole is a highly reactive and strained five-membered cyclic cumulene with potential applications in catalysis and photocatalysis (Jian-Hui Liu et al., 1999).
Regioselective Synthesis : A highly regioselective method for synthesizing 3,4-disubstituted 1H-pyrroles has been developed, leveraging the ipso-directing property of a trimethylsilyl group. This method is significant for chemical synthesis (J H Liu et al., 2000).
Organic Synthesis : Photochemical radical cyclization of γ, δ-unsaturated ketone oximes to 3,4-dihydro-2H-pyrroles is a promising method for synthesizing organic compounds with diverse properties (Mitsuru Kitamura et al., 2005).
Supramolecular Polymers : An anionic supramolecular polymer containing 3,4-dichloro-2,5-diamido-substituted pyrrole anion dimers has been synthesized, resulting in polyanionic chains linked via an "orthogonal" hydrogen-bonding network (Philip A. Gale et al., 2002).
Paal-Knorr 1H-Pyrrole Synthesis : A novel synthesis approach for 3H-pyrroles and intermediates in the Paal-Knorr 1H-pyrrole synthesis has been demonstrated using 1,4-diketones and liquid ammonia (Pak-Kan Chiu et al., 1987).
Nanocomposite Properties : A nanocomposite synthesized using 3,4-Dimethyl pyrrole and 2,5-Dimethoxy aniline shows promising properties, including electrical conductivity and amorphous nature (R. Rathore & Soni Sharma, 2018).
Antimicrobial Agents : Novel pyrrole chalcone derivatives have been synthesized, showing significant antimicrobial activity. These derivatives could be suitable for the development of new therapeutic tools (M. Hublikar et al., 2019).
Conductive and Magnetic Properties : Poly(3,4-dimethoxypyrrole) exhibits unusual solvatoconductive properties, while poly(3,4-ethylenedioxypyrrole) shows a wider range of conductivity potential (G. Zotti et al., 2000).
Propiedades
IUPAC Name |
3,4-dimethoxy-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-8-5-3-7-4-6(5)9-2/h3-4,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTXPSXLMFARIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456454 | |
| Record name | 3,4-DIMETHOXYPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-1H-pyrrole | |
CAS RN |
105935-07-7 | |
| Record name | 3,4-DIMETHOXYPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)
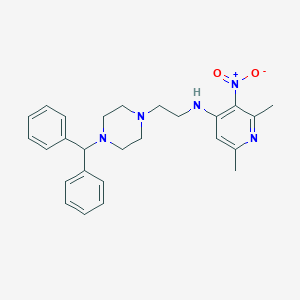
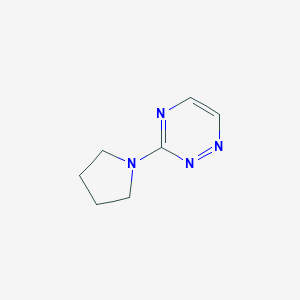
![8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B34468.png)
